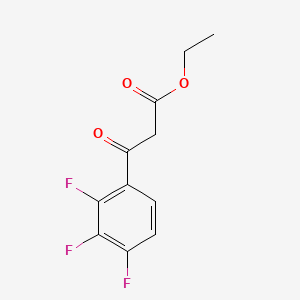
Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate is an organic compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with 2,3,4-trifluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Analyse Chemischer Reaktionen
Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate is widely used in scientific research due to its unique properties. In medicinal chemistry, it serves as a building block for the synthesis of various pharmaceuticals. In organic synthesis, it is used as an intermediate in the preparation of more complex molecules. Additionally, it has applications in the development of agrochemicals and materials science .
Wirkmechanismus
The mechanism of action of Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate can be compared with similar compounds such as:
2,3,4-Trifluorophenyl isocyanate: This compound is used in the synthesis of various organic molecules and has similar reactivity due to the trifluorophenyl group.
2,3,4-Trifluorophenyl isothiocyanate: Another compound with similar applications in organic synthesis and medicinal chemistry. The uniqueness of this compound lies in its ester functionality, which provides additional reactivity and versatility in synthetic applications.
Biologische Aktivität
Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a trifluorophenyl group and a keto functional group, enhances its reactivity and interaction with biological targets.
- Molecular Formula : C₁₁H₉F₃O₃
- Molecular Weight : 246.18 g/mol
- Density : 1.319 g/cm³ (predicted)
- Melting Point : 66-68°C
- Solubility : Soluble in toluene
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluorophenyl moiety increases the compound's lipophilicity, facilitating its penetration into hydrophobic environments within biological systems. This interaction can modulate protein functions, leading to various biological effects.
Biological Applications
- Medicinal Chemistry : This compound serves as a building block for synthesizing pharmaceuticals, particularly those targeting inflammatory and infectious diseases. Its reactive carbonyl group allows for further modifications that can enhance therapeutic efficacy.
- Enzyme Inhibition Studies : Research has shown that this compound can act as an inhibitor for certain enzymes, making it a candidate for drug development aimed at diseases where enzyme inhibition is beneficial.
- Protein-Ligand Interactions : The compound has been utilized in studies exploring protein-ligand interactions, providing insights into how structural modifications can affect binding affinity and specificity.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various biological contexts:
- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokine production in macrophages.
- Antifungal Properties : Another research effort indicated that the compound showed promising antifungal activity against several strains of fungi, suggesting its potential application in treating fungal infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate | Structure | Similar enzyme inhibition properties |
| Ethyl 3-(trifluoromethyl)phenylacetate | Structure | Exhibits anti-inflammatory effects but less potent than the trifluorophenyl variant |
Eigenschaften
IUPAC Name |
ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-2-17-9(16)5-8(15)6-3-4-7(12)11(14)10(6)13/h3-4H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQMSOWINMALDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=C(C=C1)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













